

"6-Chloro-N-ethylnicotinamide" in anticancer research

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Compound of Interest

Compound Name: 6-Chloro-N-ethylnicotinamide

CAS No.: 54864-84-5

Cat. No.: B1595874

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Application Note: **6-Chloro-N-ethylnicotinamide** as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern anticancer drug discovery, **6-Chloro-N-ethylnicotinamide** (CAS 54864-84-5) has emerged not merely as a chemical intermediate, but as a "privileged scaffold" for the synthesis of Type II kinase inhibitors. Its structural modularity allows for the precise targeting of oncogenic drivers such as VEGFR-2, Aurora Kinases (A/B), and RET.

This Application Note provides a comprehensive technical guide for medicinal chemists and pharmacologists. It details the utilization of **6-Chloro-N-ethylnicotinamide** in generating diverse small-molecule libraries, specifically focusing on Nucleophilic Aromatic Substitution (

) workflows to introduce hydrophobic "tails" essential for occupying the allosteric pockets of kinase domains.

Scientific Background: The "Warhead" Mechanism

The utility of **6-Chloro-N-ethylnicotinamide** lies in its dual-functionality:

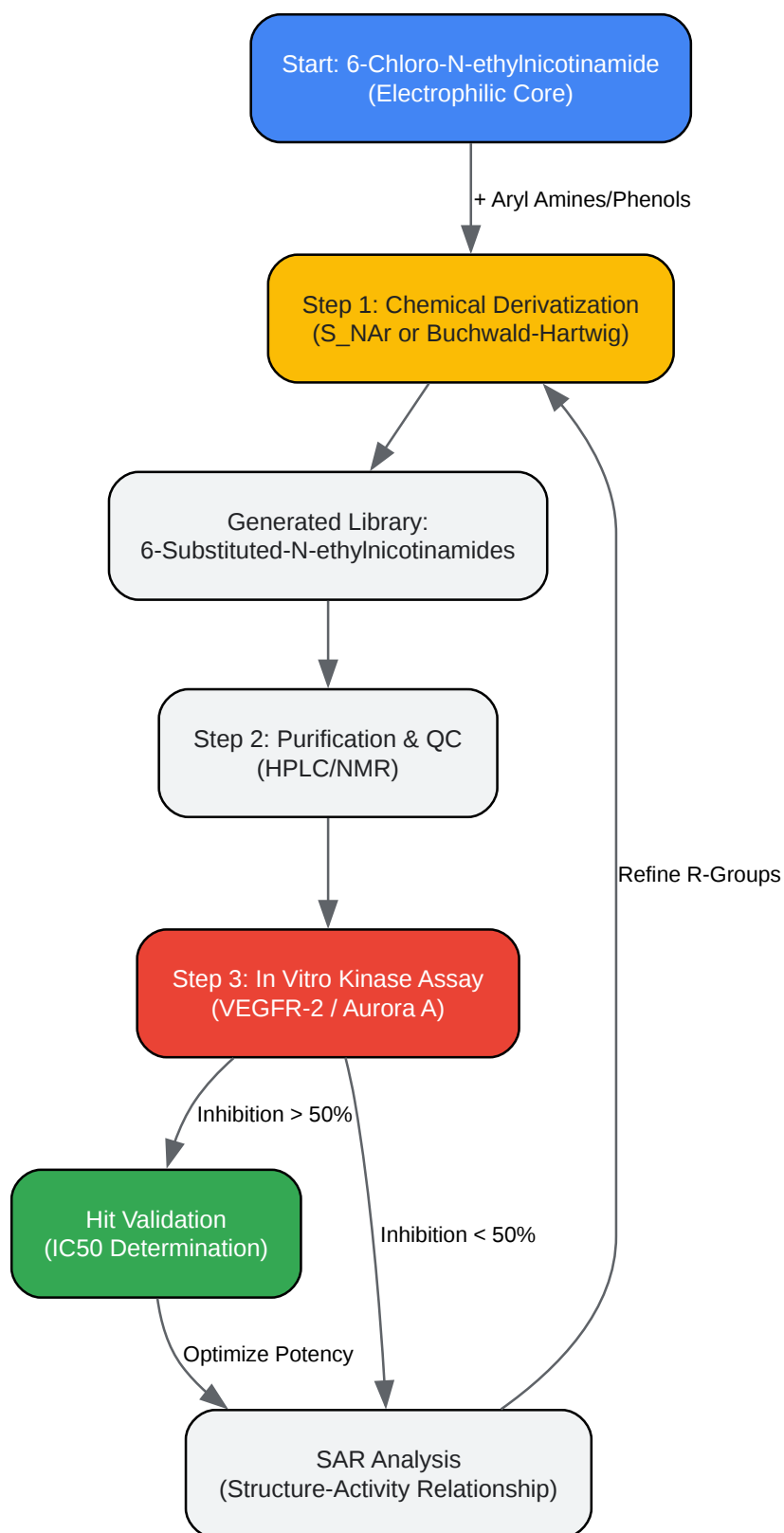
- The Nicotinamide Core: Mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding (specifically residues like Cys919 in VEGFR-2).
- The 6-Chloro "Handle": An electrophilic site primed for derivatization. By displacing the chlorine atom with bulky anilines or phenols, researchers can extend the molecule into the hydrophobic back-pocket of the kinase, a strategy proven to enhance selectivity and potency (e.g., Sorafenib-like binding modes).

Key Therapeutic Targets:

- VEGFR-2: Inhibition disrupts tumor angiogenesis.
- Aurora Kinase A: Critical for centrosome maturation; inhibition leads to mitotic arrest and apoptosis.
- Cytokine Modulation: The scaffold also exhibits immunomodulatory effects by inhibiting TNF- and IL-6, addressing cancer-associated inflammation.

Strategic Workflow Visualization

The following diagram illustrates the critical path from the raw scaffold to a validated lead candidate, highlighting the decision gates in synthesis and biological screening.



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Caption: Iterative drug discovery workflow utilizing **6-Chloro-N-ethylnicotinamide** for kinase inhibitor development.

Detailed Protocols

Protocol A: Derivatization via Nucleophilic Aromatic Substitution ()

Objective: To synthesize a library of 6-amino-N-ethylnicotinamide derivatives by displacing the chlorine atom with functionalized anilines.

Materials:

- Substrate: **6-Chloro-N-ethylnicotinamide** (1.0 eq).
- Nucleophile: Various substituted anilines (e.g., 3-bromo-4-fluoroaniline) (1.1 eq).
- Solvent: n-Butanol or DMF (anhydrous).
- Catalyst (Optional): p-Toluenesulfonic acid (PTSA) or Potassium Carbonate ().

Procedure:

- Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of **6-Chloro-N-ethylnicotinamide** in 5 mL of n-Butanol.
- Addition: Add 1.1 mmol of the selected aniline derivative.
 - Note: If the aniline is weakly nucleophilic, add 0.1 eq of PTSA to catalyze the reaction via protonation of the pyridine nitrogen, increasing electrophilicity at C-6.
- Reflux: Heat the reaction mixture to reflux (117°C) for 12–24 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
- Work-up:
 - Cool to room temperature.

- If precipitate forms (common with HCl salts), filter and wash with cold ethanol.
- If no precipitate, evaporate solvent under reduced pressure, dissolve residue in EtOAc, wash with water and brine, dry over

, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Self-Validation Check:

- NMR Verification: Disappearance of the C-Cl signal and appearance of NH signals in ¹H-NMR.
- Mass Spec: Observation of the [M+H]⁺ peak corresponding to the coupled product.

Protocol B: In Vitro Aurora Kinase A Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized derivatives.

Materials:

- Recombinant Human Aurora A Kinase.
- Substrate: Kemptide (LRRASLG).
- ATP (10 μM final).
- Detection System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

Procedure:

- Compound Prep: Prepare 10 mM stock solutions of synthesized derivatives in 100% DMSO. Perform 3-fold serial dilutions to generate an 8-point dose-response curve (range: 10 μM to 0.003 μM).
- Enzyme Reaction:

- In a 384-well white plate, add 2 μ L of compound solution.
- Add 4 μ L of Enzyme/Substrate mix (Aurora A + Kemptide). Incubate 10 min at RT.
- Add 4 μ L of ATP to initiate the reaction.
- Incubate for 60 minutes at RT.
- Detection:
 - Add 10 μ L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
 - Add 20 μ L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Readout: Measure luminescence using a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:

Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Data Presentation & Interpretation

When evaluating the library, organize data to highlight Structure-Activity Relationships (SAR).

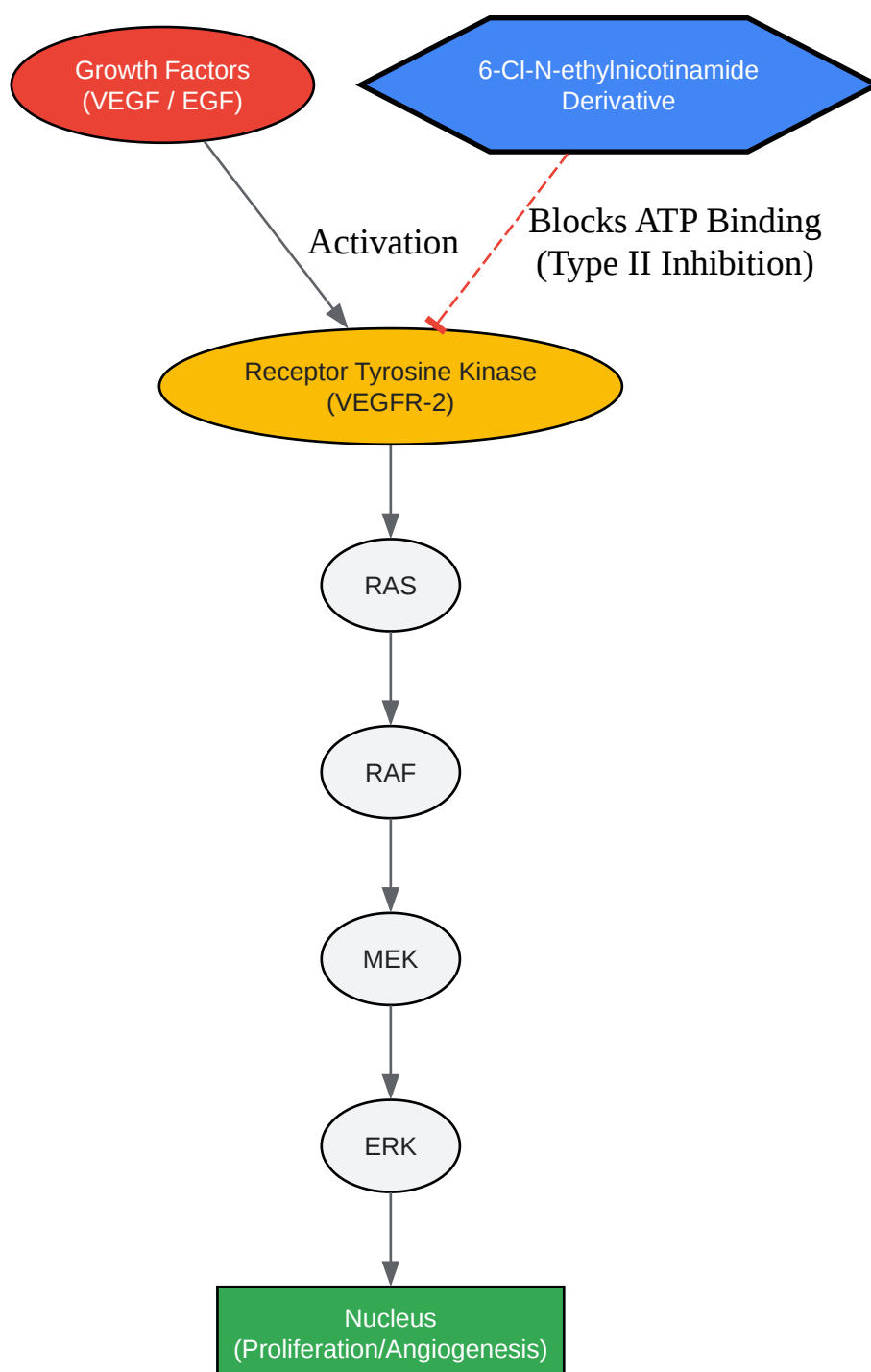
Table 1: Representative SAR Data for 6-Substituted-N-ethylnicotinamides

Compound ID	R-Group (at C-6)	Target	IC50 (μM)	Interpretation
CEN-01	3-Chloroaniline	VEGFR-2	1.2	Moderate activity; halogen improves hydrophobic fit.
CEN-04	3-Bromo-4-fluoroaniline	Aurora A	0.61	Hit Candidate. Bulky halogens occupy the back-pocket effectively.
CEN-07	Morpholine	VEGFR-2	>10.0	Poor activity; lacks aromatic stacking capability.
Ref	Sorafenib	VEGFR-2	0.09	Positive Control.

Key Insight: The data typically shows that aromatic amines with electron-withdrawing groups (Cl, F, Br) at the meta or para positions of the aniline ring significantly enhance potency compared to aliphatic amines (like morpholine), confirming the necessity of hydrophobic interactions in the kinase ATP-binding pocket.

Mechanism of Action Diagram

The following diagram details the signaling pathway interruption caused by effective derivatives of the scaffold.



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Caption: Signal transduction blockade by Nicotinamide-based inhibitors at the RTK level.

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